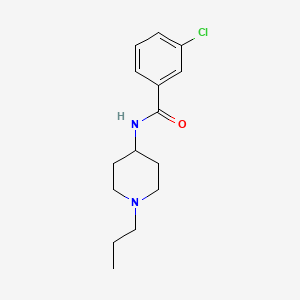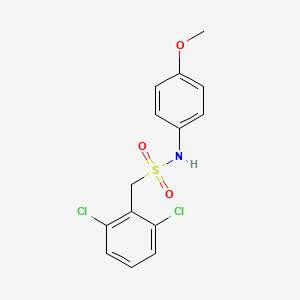![molecular formula C14H18FNO4S B4653336 methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate often involves complex reactions to incorporate the fluorobenzyl sulfonyl group into the piperidinecarboxylate structure. For instance, the synthesis and biological evaluation of analogs, such as 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP), have been conducted through processes like reductive alkylation, highlighting the complexity and efficiency of synthesis techniques (Lee et al., 2000).
Molecular Structure Analysis
Research on compounds structurally similar to this compound has provided insights into their crystal structures and conformational characteristics. For example, the study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, indicating the importance of molecular conformation in the physical and chemical properties of these compounds (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives are influenced by their functional groups. For instance, the introduction of sulfone and sulfonamide groups into the molecule can significantly affect its biological activity and chemical stability. Studies on sulfone and sulfonamide derivatives have shown selective affinities for certain receptors, demonstrating the compound's versatility in chemical modifications and applications (Wang et al., 2001).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. The presence of a sulfonyl group and a fluorobenzyl group suggests it might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-14(17)12-6-8-16(9-7-12)21(18,19)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJHCIDRSAPPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)

![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)


![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![N,N-diethyl-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4653299.png)
![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)
![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)

![N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)
![N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4653364.png)